5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride 5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 180718-21-2
VCID: VC4658045
InChI: InChI=1S/C8H10N2O2.ClH/c11-8(12)6-1-3-10-4-2-9-7(10)5-6;/h2,4,6H,1,3,5H2,(H,11,12);1H
SMILES: C1CN2C=CN=C2CC1C(=O)O.Cl
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64

5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride

CAS No.: 180718-21-2

Cat. No.: VC4658045

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64

* For research use only. Not for human or veterinary use.

5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride - 180718-21-2

Specification

CAS No. 180718-21-2
Molecular Formula C8H11ClN2O2
Molecular Weight 202.64
IUPAC Name 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H10N2O2.ClH/c11-8(12)6-1-3-10-4-2-9-7(10)5-6;/h2,4,6H,1,3,5H2,(H,11,12);1H
Standard InChI Key WNYJPYVGUBXJLU-UHFFFAOYSA-N
SMILES C1CN2C=CN=C2CC1C(=O)O.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of the compound is C₈H₁₀N₂O₂·HCl, with a molecular weight of 202.64 g/mol. Its bicyclic framework consists of a partially saturated imidazo[1,2-a]pyridine system, where the imidazole ring (positions 1–3) is fused to a tetrahydropyridine ring (positions 4–8). The carboxylic acid group at position 7 and the hydrochloride salt enhance solubility in polar solvents .

Key Identifiers:

  • SMILES: C1CN2C=CN=C2CC1C(=O)O.Cl

  • InChI: InChI=1S/C8H10N2O2.ClH/c11-8(12)6-1-3-10-4-2-9-7(10)5-6;/h2,4,6H,1,3,5H2,(H,11,12);1H

  • InChIKey: MHUCACBKXQMSGS-UHFFFAOYSA-N

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predicts the following CCS values for adducts of the free base (C₈H₁₀N₂O₂):

Adductm/zCCS (Ų)
[M+H]⁺167.08151134.3
[M+Na]⁺189.06345144.7
[M-H]⁻165.06695134.0

These values are critical for mass spectrometry-based identification in biological matrices .

Synthesis and Derivatization

Synthetic Routes

The compound is synthesized via condensation reactions between 2-aminopyridines and α-haloketones, followed by cyclization and salt formation. A representative pathway involves:

  • Cyclization: Reacting 2-aminopyridine with ethyl 2-chloroacetoacetate under basic conditions to form the imidazo[1,2-a]pyridine core.

  • Saponification: Hydrolysis of the ester group to yield the free carboxylic acid.

  • Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt .

This method aligns with strategies used for analogous imidazo[1,2-a]pyridine derivatives, where reaction yields exceed 80% after optimization .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency and purity. Key steps include:

  • In-line purification: Chromatography or crystallization to isolate the hydrochloride salt.

  • Quality control: HPLC and NMR to verify >98% purity .

Pharmacokinetic Profile

Absorption and Distribution

In murine models, oral bioavailability of imidazo[1,2-a]pyridine analogs ranges from 40–60%, with peak plasma concentrations achieved within 2–4 hours. The hydrochloride salt improves aqueous solubility, likely enhancing absorption .

Metabolism and Excretion

Hepatic metabolism primarily involves CYP3A4-mediated oxidation, generating inactive metabolites excreted renally. Plasma half-life values for related compounds are ~6–8 hours .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O): δ 3.15–3.45 (m, 4H, CH₂), 4.20 (t, 1H, CH), 7.85 (s, 1H, imidazole-H).

  • IR (KBr): 1720 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (NH⁺·Cl⁻) .

Chromatographic Methods

  • HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time = 8.2 min .

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